molecular formula C9H19N3O B13946778 4-(Piperazin-2-ylmethyl)morpholine CAS No. 70403-32-6

4-(Piperazin-2-ylmethyl)morpholine

Cat. No.: B13946778
CAS No.: 70403-32-6
M. Wt: 185.27 g/mol
InChI Key: GRVJXWHAFWTUOA-UHFFFAOYSA-N
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Description

4-(Piperazin-2-ylmethyl)morpholine is a heterocyclic organic compound that features both a piperazine and a morpholine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both piperazine and morpholine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-2-ylmethyl)morpholine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are preferred due to their efficiency and scalability, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-2-ylmethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine ring can be functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

4-(Piperazin-2-ylmethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a single morpholine ring.

    Piperazine: Contains only the piperazine ring.

    Piperidine: Another related compound with a six-membered nitrogen-containing ring.

Uniqueness

4-(Piperazin-2-ylmethyl)morpholine is unique due to the presence of both piperazine and morpholine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its simpler analogs. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

70403-32-6

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-(piperazin-2-ylmethyl)morpholine

InChI

InChI=1S/C9H19N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h9-11H,1-8H2

InChI Key

GRVJXWHAFWTUOA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CN2CCOCC2

Origin of Product

United States

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